molecular formula C16H17N3O5 B5757565 N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE

N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE

Cat. No.: B5757565
M. Wt: 331.32 g/mol
InChI Key: XNJQXVOJJPLFJV-REZTVBANSA-N
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Description

N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]BICYCLO[410]HEPTANE-7-CARBOHYDRAZIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE typically involves the reaction of 6-nitro-1,3-benzodioxole-5-carbaldehyde with bicyclo[4.1.0]heptane-7-carbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity and interactions with other molecules. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Norcarane: A bicyclo[4.1.0]heptane derivative with similar structural features but lacking the nitro group.

    (E)-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]aminothiourea: Another compound with a similar benzodioxole structure but different functional groups.

Uniqueness

N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE is unique due to its combination of a bicyclic structure and a nitro-substituted benzodioxole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c20-16(15-10-3-1-2-4-11(10)15)18-17-7-9-5-13-14(24-8-23-13)6-12(9)19(21)22/h5-7,10-11,15H,1-4,8H2,(H,18,20)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJQXVOJJPLFJV-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2C(C1)C2C(=O)N/N=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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